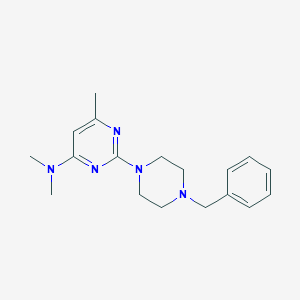![molecular formula C10H13ClFN3S B12233820 1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-4-amine](/img/structure/B12233820.png)
1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an ethyl group at the 1-position, a fluoro-substituted thienyl group at the 2-position, and an amine group at the 4-position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-4-amine typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the ethyl group: This step involves the alkylation of the pyrazole ring with an ethyl halide.
Attachment of the thienyl group: The thienyl group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a fluoro-substituted thienyl boronic acid or stannane.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: The thienyl group allows for further functionalization through cross-coupling reactions, such as Suzuki or Heck coupling, to introduce various substituents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific reaction temperatures and times.
Scientific Research Applications
1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting signal transduction pathways and cellular responses.
Comparison with Similar Compounds
1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-3-(trifluoromethyl)-1H-pyrazol-4-amine: This compound has a trifluoromethyl group at the 3-position, which may alter its chemical and biological properties.
1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-4-methyl-1H-pyrazol-3-amine: The presence of a methyl group at the 4-position instead of an amine group can lead to different reactivity and applications.
Thiophene derivatives: Compounds with a thiophene ring, such as thiophene-2-carboxylic acid, share structural similarities and may exhibit comparable biological activities.
Properties
Molecular Formula |
C10H13ClFN3S |
|---|---|
Molecular Weight |
261.75 g/mol |
IUPAC Name |
1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H12FN3S.ClH/c1-2-14-7-8(5-13-14)12-6-9-3-4-10(11)15-9;/h3-5,7,12H,2,6H2,1H3;1H |
InChI Key |
KEKJGZGYGWIGJL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NCC2=CC=C(S2)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(2,2,2-trifluoroethyl)piperazine](/img/structure/B12233754.png)
![[2-(7-methyl-7H-purin-6-yl)-octahydro-1H-isoindol-3a-yl]methanol](/img/structure/B12233759.png)
![N,N,6-trimethyl-2-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B12233768.png)
![6-ethyl-5-fluoro-N-methyl-N-{[1-(pyrimidin-4-yl)piperidin-4-yl]methyl}pyrimidin-4-amine](/img/structure/B12233780.png)
![N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B12233782.png)
![3-Bromo-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine](/img/structure/B12233785.png)
![4-(fluoromethyl)-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine](/img/structure/B12233793.png)
![1-[6-(4-Fluorophenyl)pyridazin-3-yl]piperidine-3-carboxylic acid](/img/structure/B12233794.png)
![N-methyl-N-(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)acetamide](/img/structure/B12233801.png)
![4-Ethyl-5-fluoro-6-(5-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B12233802.png)
![N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride](/img/structure/B12233806.png)
![N-cyclopentyl-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12233813.png)
![1-(2-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12233819.png)
